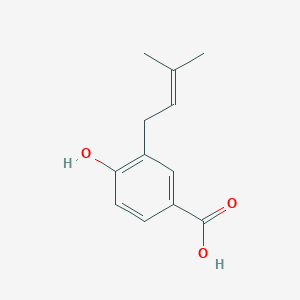

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSJJNAMGVDGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-41-6 | |

| Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid: Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-prenyl-4-hydroxybenzoic acid or nervogenic acid, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. Its unique structure, featuring a benzoic acid core with a prenyl group substituent, is a key determinant of its diverse biological activities. This compound has been identified as a metabolite in a range of organisms, from fungi to higher plants, and has demonstrated promising antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3]

This technical guide provides a comprehensive overview of this compound, designed for researchers and professionals in drug discovery and natural product chemistry. It delves into the compound's natural distribution, biosynthetic origins, detailed protocols for its extraction and isolation, and methods for the evaluation of its biological potential.

Natural Sources of this compound

The distribution of this compound and its derivatives is widespread in nature. The compound has been isolated from various plant families, most notably the Piperaceae, as well as from fungi. The following table summarizes some of the key natural sources of this compound.

| Family/Group | Species | Part of Organism | Reference(s) |

| Piperaceae | Piper aduncum | Leaves | [2][4] |

| Piper kelleyi | Leaves | [5][6] | |

| Piper crassinervium | Not specified | ||

| Piper hostmannianum | Not specified | ||

| Piper gaudichaudianum | Not specified | ||

| Piper glabratum | Not specified | [7] | |

| Piper acutifolium | Not specified | [7] | |

| Apiaceae | Ferula kuhistanica | Roots | [8] |

| Fungi | Curvularia fallax | Not specified | [1] |

| Apocynaceae | Anodendron affine | Not specified | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other key metabolites.

The initial precursor, 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid), is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate lyase catalyzes the conversion of chorismate to 4-hydroxybenzoate and pyruvate.

The subsequent and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the aromatic ring of 4-hydroxybenzoic acid. This reaction is catalyzed by a class of enzymes known as prenyltransferases. Specifically, a 4-hydroxybenzoate polyprenyltransferase utilizes a prenyl diphosphate donor, such as dimethylallyl pyrophosphate (DMAPP), and transfers the prenyl moiety to the C3 position of the 4-hydroxybenzoic acid backbone.[2] These prenyltransferases are often membrane-bound enzymes and are crucial for the biosynthesis of a wide array of secondary metabolites.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]

- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis of 3-Prenyl-4-Hydroxybenzoic Acid in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Prenyl-4-hydroxybenzoic acid (PHBA) is a key intermediate in the biosynthesis of a diverse array of specialized plant metabolites, most notably the naphthoquinone pigment shikonin and its derivatives, which possess significant pharmacological properties. The formation of PHBA represents a critical metabolic nexus, channeling precursors from primary metabolism into complex secondary metabolic pathways. This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-prenyl-4-hydroxybenzoic acid in plants. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic machinery, precursor supply chains, and regulatory nuances that govern the production of this important molecule. We will delve into the core biosynthetic steps, present relevant quantitative data, and provide detailed experimental protocols for the study of this pathway, with the ultimate goal of facilitating metabolic engineering and drug discovery efforts.

Introduction: The Significance of 3-Prenyl-4-Hydroxybenzoic Acid

3-Prenyl-4-hydroxybenzoic acid, also known as 3-geranyl-4-hydroxybenzoic acid (GBA), is a prenylated phenolic compound that serves as a committed precursor in the biosynthesis of shikonin and its enantiomer, alkannin.[1][2] These naphthoquinones, primarily found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma, have a long history of use in traditional medicine and are recognized for their anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The biosynthesis of these valuable compounds is a complex process, and understanding the formation of key intermediates like 3-prenyl-4-hydroxybenzoic acid is paramount for efforts aimed at enhancing their production through metabolic engineering or for the synthesis of novel bioactive derivatives.

The formation of 3-prenyl-4-hydroxybenzoic acid involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which supplies the aromatic precursor 4-hydroxybenzoic acid (4-HBA), and the mevalonate (MVA) pathway, which provides the prenyl donor, geranyl diphosphate (GPP).[2][3] The central enzymatic step is the prenylation of 4-HBA, a reaction catalyzed by a specific prenyltransferase. This guide will provide a detailed examination of each of these contributing pathways and the key enzyme that orchestrates this pivotal biosynthetic event.

The Core Biosynthetic Pathway

The biosynthesis of 3-prenyl-4-hydroxybenzoic acid is a multi-step process that occurs across different subcellular compartments. The overall pathway can be visualized as the convergence of two distinct metabolic routes onto a central enzymatic reaction.

The Phenylpropanoid Pathway: Supplying the Aromatic Core

The aromatic precursor, 4-hydroxybenzoic acid (4-HBA), is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[4][5] The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[6]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]

-

Formation of 4-Hydroxybenzoic Acid: The conversion of p-coumaric acid to 4-HBA can occur through multiple routes, including a CoA-dependent β-oxidative pathway and a CoA-independent non-oxidative pathway.[4] The β-oxidative pathway involves the shortening of the three-carbon side chain of p-coumaroyl-CoA, a reaction sequence that is analogous to fatty acid β-oxidation and occurs in the peroxisomes.[4]

The Mevalonate Pathway: Providing the Prenyl Donor

The isoprenoid precursor, geranyl diphosphate (GPP), is synthesized in the cytosol via the mevalonate (MVA) pathway.[7][8] This pathway utilizes acetyl-CoA as its starting material and proceeds through the following key steps:

-

HMG-CoA Reductase (HMGR): This is the rate-limiting enzyme of the MVA pathway and catalyzes the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate.[1][7]

-

Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon isoprenoid building block, isopentenyl diphosphate (IPP).[9] IPP is then isomerized to dimethylallyl diphosphate (DMAPP) by isopentenyl diphosphate isomerase (IDI).[2]

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the ten-carbon molecule, geranyl diphosphate (GPP).[8]

The Key Prenylation Step: 4-Hydroxybenzoate Geranyltransferase

The central and committing step in the biosynthesis of 3-prenyl-4-hydroxybenzoic acid is the prenylation of 4-HBA with GPP. This reaction is catalyzed by the enzyme 4-hydroxybenzoate:geranyltransferase (PGT) , a membrane-bound prenyltransferase.[3][10]

Reaction: 4-Hydroxybenzoate + Geranyl diphosphate → 3-Geranyl-4-hydroxybenzoate + Diphosphate

This enzyme exhibits high specificity for its substrates, 4-HBA and GPP, and is a key regulatory point in the shikonin biosynthetic pathway.[10]

Quantitative Insights: Enzyme Kinetics and Optimal Conditions

Understanding the kinetic properties of the key enzymes is crucial for metabolic engineering and for designing in vitro assays. The following table summarizes the available kinetic data for 4-hydroxybenzoate geranyltransferase from Lithospermum erythrorhizon.

| Parameter | Value | Substrate | Source |

| Km | 18.4 µM | 4-Hydroxybenzoate | [10] |

| Km | 13.8 µM | Geranyl diphosphate | [10] |

| Vmax | Data not available | - | - |

| Optimal pH | ~7.5 - 8.0 | - | [11][12] |

| Optimal Temperature | ~30-37 °C | - | [11][13] |

| Cofactor | Mg2+ | - | [10] |

Note: Optimal pH and temperature ranges are general for plant prenyltransferases and may vary for the specific enzyme.

Experimental Protocols

This section provides detailed methodologies for the study of the 3-prenyl-4-hydroxybenzoic acid biosynthetic pathway.

Purification of 4-Hydroxybenzoate Geranyltransferase (PGT)

The following protocol is adapted from the purification of PGT from cell cultures of Lithospermum erythrorhizon.[10]

Step-by-Step Methodology:

-

Cell Culture and Induction: Cultivate Lithospermum erythrorhizon cells in a suitable medium (e.g., Linsmaier-Skoog). Induce PGT activity by adding an elicitor such as methyl jasmonate to the culture.

-

Homogenization: Harvest the cells and homogenize them in a buffer containing a cryoprotectant (e.g., glycerol), a reducing agent (e.g., dithiothreitol), and protease inhibitors.

-

Microsome Isolation: Perform a differential centrifugation, starting with a low-speed spin to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound PGT.

-

Solubilization: Resuspend the microsomal pellet in a buffer containing a mild non-ionic detergent (e.g., digitonin) to solubilize the membrane proteins.

-

Chromatographic Purification: Purify the solubilized protein fraction using a series of column chromatography steps. A typical sequence includes:

-

Anion-exchange chromatography (e.g., DEAE-Sephacel)

-

Affinity chromatography (e.g., Heparin-Sepharose, Reactive Green 19-Agarose, Cholic Acid-Agarose)

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Assay of PGT Activity

The activity of PGT can be determined by measuring the formation of radiolabeled 3-prenyl-4-hydroxybenzoic acid from radiolabeled GPP.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer at the optimal pH (e.g., Tris-HCl, pH 7.5)

-

MgCl2 as a cofactor

-

4-Hydroxybenzoic acid

-

Radiolabeled [14C]Geranyl diphosphate

-

The purified enzyme fraction

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Product Extraction: Extract the reaction products with an organic solvent such as ethyl acetate.

-

Separation and Quantification: Separate the radiolabeled product, 3-[14C]prenyl-4-hydroxybenzoic acid, from the unreacted substrate using thin-layer chromatography (TLC). Quantify the radioactivity of the product spot using a scintillation counter or by autoradiography.

Extraction and Quantification of 3-Prenyl-4-Hydroxybenzoic Acid by HPLC

The following is a general protocol for the extraction and quantification of phenolic compounds from plant material, which can be adapted for 3-prenyl-4-hydroxybenzoic acid.[14][15][16]

Step-by-Step Methodology:

-

Sample Preparation: Freeze-dry and grind the plant material (e.g., roots) to a fine powder.

-

Extraction: Extract the powdered material with a suitable organic solvent, such as methanol or ethanol, using sonication or shaking.

-

Hydrolysis (Optional): To release conjugated forms of the compound, perform an alkaline or acidic hydrolysis of the extract.

-

Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering substances.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector to monitor the absorbance at the λmax of 3-prenyl-4-hydroxybenzoic acid, or a mass spectrometer (MS) for more sensitive and specific detection.

-

Quantification: Use an external standard curve prepared with a pure standard of 3-prenyl-4-hydroxybenzoic acid.

-

Regulation of the Biosynthetic Pathway

The biosynthesis of 3-prenyl-4-hydroxybenzoic acid is tightly regulated as part of the overall shikonin pathway. Key regulatory factors include:

-

Elicitors: The production of shikonin and its precursors is often induced by elicitors, such as methyl jasmonate, which are signaling molecules involved in plant defense responses.[10]

-

Light: Shikonin biosynthesis is typically suppressed by light and induced in the dark. This regulation may occur at the transcriptional level, affecting the expression of key biosynthetic genes.[17]

-

Transcription Factors: Several families of transcription factors, including WRKY and MYB, have been implicated in the regulation of genes in the shikonin biosynthetic pathway.[1][3] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards the production of these specialized metabolites.

Metabolic Engineering Strategies

Enhancing the production of 3-prenyl-4-hydroxybenzoic acid and its downstream products is a key goal for metabolic engineering. Potential strategies include:

-

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes such as HMG-CoA reductase (HMGR) in the MVA pathway and 4-hydroxybenzoate geranyltransferase (PGT) can enhance the metabolic flux towards the desired product.[1][18]

-

Upregulation of Precursor Supply: Engineering the upstream phenylpropanoid and mevalonate pathways to increase the availability of 4-HBA and GPP.[18][19]

-

Heterologous Expression: Expressing the biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, can provide a more controlled and scalable production platform.[18][20]

-

Suppression of Competing Pathways: Downregulating pathways that compete for the same precursors can redirect metabolic flux towards the synthesis of 3-prenyl-4-hydroxybenzoic acid.

Conclusion and Future Perspectives

The biosynthesis of 3-prenyl-4-hydroxybenzoic acid is a fascinating example of the intricate metabolic networks that plants employ to produce a vast array of specialized compounds. A thorough understanding of this pathway, from the supply of precursors to the kinetics of the key enzymatic reactions and its regulation, is essential for harnessing its potential in biotechnology and medicine. Future research should focus on the complete elucidation of the regulatory networks governing this pathway, the discovery and characterization of novel enzymes with improved catalytic properties, and the development of robust and efficient microbial production platforms. These advancements will pave the way for the sustainable production of valuable pharmaceuticals and the exploration of the vast chemical diversity that originates from this pivotal metabolic intermediate.

References

-

The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology. [Link]

-

Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis. Horticulture Research. [Link]

-

Genome-Wide Comparison and Functional Characterization of HMGR Gene Family Associated with Shikonin Biosynthesis in Lithospermum erythrorhizon. International Journal of Molecular Sciences. [Link]

-

Phenylpropanoids metabolism. Wikipedia. [Link]

-

Enzymes of the mevalonate pathway of isoprenoid biosynthesis. ResearchGate. [Link]

-

Mevalonate pathway. Taylor & Francis Online. [Link]

-

Structure–function relationships in plant phenylpropanoid biosynthesis. Current Opinion in Plant Biology. [Link]

-

Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. Frontiers in Pharmacology. [Link]

-

4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon: purification of a plant membrane-bound prenyltransferase. PubMed. [Link]

-

Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Current Opinion in Plant Biology. [Link]

-

Transcriptional dynamics of Chitinophaga sp. strain R-73072-mediated alkannin/shikonin biosynthesis in Lithospermum officinale. PubMed. [Link]

-

ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS. NIH. [Link]

-

Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii. PubMed Central. [Link]

-

Phenylpropanoid biosynthesis. Taylor & Francis Online. [Link]

-

Shikonin Binds and Represses PPARγ Activity by Releasing Coactivators and Modulating Histone Methylation Codes. MDPI. [Link]

-

Microbial soluble aromatic prenyltransferases for engineered biosynthesis. PubMed Central. [Link]

-

Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. PubMed. [Link]

-

Shikonins, phytocompounds from Lithospermum erythrorhizon, inhibit the transcriptional activation of human tumor necrosis factor alpha promoter in vivo. PubMed. [Link]

-

A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

-

Optimal temperatures and pHs (line charts) and thermal and pH stability (bar charts) of CsDFRa and its two mutants. ResearchGate. [Link]

-

Expression, purification, crystallization and crystallographic study of the Aspergillus terreus aromatic prenyltransferase AtaPT. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. OUCI. [Link]

-

Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases. International Journal of Molecular Sciences. [Link]

-

Geranyl diphosphate:4-hydroxybenzoate geranyltransferase from Lithospermum erythrorhizon. Cloning and characterization of a key enzyme in shikonin biosynthesis. ResearchGate. [Link]

-

Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories. ResearchGate. [Link]

-

Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories. PubMed. [Link]

-

Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Enzymology. [Link]

-

High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120. Frontiers in Bioengineering and Biotechnology. [Link]

-

Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. ResearchGate. [Link]

-

Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

-

Highly efficient method of Lithospermum erythrorhizon transformation using domestic Rhizobium rhizogenes strain A13. Plant Biotechnology. [Link]

-

4-hydroxybenzoate polyprenyltransferase. Wikipedia. [Link]

-

A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. SciSpace. [Link]

-

Production of 3-geranyl-4-hydroxybenzoate acid in yeast, an important intermediate of shikonin biosynthesis pathway. FEMS Yeast Research. [Link]

Sources

- 1. Genome-Wide Comparison and Functional Characterization of HMGR Gene Family Associated with Shikonin Biosynthesis in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon: purification of a plant membrane-bound prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vuir.vu.edu.au [vuir.vu.edu.au]

- 17. Shikonins, phytocompounds from Lithospermum erythrorhizon, inhibit the transcriptional activation of human tumor necrosis factor alpha promoter in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Production of 3-geranyl-4-hydroxybenzoate acid in yeast, an important intermediate of shikonin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 [frontiersin.org]

- 20. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Characterization of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid

Abstract

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also referred to as 3-dimethylallyl-4-hydroxybenzoic acid (HMBA), is a naturally occurring phenolic acid derivative that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, featuring a benzoic acid core functionalized with both a hydroxyl and a prenyl group, makes it a valuable precursor in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive overview of the methodologies for the isolation and rigorous characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

Introduction: The Scientific Significance of a Prenylated Phenolic Acid

The introduction of a prenyl (3-methylbut-2-en-1-yl) group to a phenolic backbone can dramatically alter the biological activity of the parent molecule. This structural modification often enhances lipophilicity, facilitating passage through cellular membranes and potentially improving bioavailability.[1] this compound serves as a prime example of this molecular strategy. It has been isolated from natural sources such as the fungus Curvularia sp. and plants like Hypericum perforatum and Garcinia species.[1][2][3][4]

From a drug development perspective, this compound has demonstrated noteworthy biological activities, including antimicrobial properties and the ability to inhibit the cell cycle of cancer cells.[1][2][4] Specifically, it has been shown to inhibit the proliferation of HeLa cells by upregulating p21(WAF1) and suppressing cyclin D1.[1][2][4] This positions this compound as a promising scaffold for the development of novel therapeutic agents.

This guide will provide a detailed exploration of two primary routes for obtaining this compound: isolation from natural sources and chemical synthesis. Subsequently, a comprehensive analytical workflow for its structural elucidation and purity assessment will be detailed.

Procurement of this compound: A Tale of Two Paths

There are two principal strategies for obtaining this compound: extraction from natural matrices and targeted chemical synthesis. The choice between these methods is often dictated by the desired yield, purity requirements, and available resources.

Isolation from Natural Sources: A Bio-prospecting Approach

The isolation of this compound from natural sources is a multi-step process that begins with the careful selection and preparation of the biological material.

Experimental Protocol: Isolation from Plant Material (e.g., Hypericum perforatum)

-

Material Preparation: Dried and powdered plant material is the starting point. This increases the surface area for efficient solvent extraction.

-

Maceration: The powdered material is soaked in methanol (typically in a 1:10 weight-to-volume ratio) for an extended period (e.g., 72 hours) at room temperature.[1] Methanol is a polar solvent effective at extracting a broad range of secondary metabolites.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is resuspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate).[1] This step is crucial for the initial fractionation of compounds based on their polarity. The target compound, being moderately polar, is expected to partition into the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

-

Size-Exclusion Chromatography: Initial purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.[1] This separates compounds based on their molecular size.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically performed on a C18 column using a gradient of acetonitrile and water.[1] A typical gradient might run from 30:70 to 60:40 acetonitrile:water.[1] The flow rate is adjusted for optimal separation.

-

Causality and Self-Validation: The sequential use of different chromatographic techniques provides a self-validating purification workflow. Size-exclusion chromatography provides a coarse separation, while the high-resolution power of RP-HPLC ensures the isolation of the compound to a high degree of purity. The typical yield from plant material is low, often in the range of 0.02–0.05% of the dry weight.[1]

Caption: Workflow for the isolation of the target compound from plant material.

Chemical Synthesis: A Controlled and Scalable Route

Chemical synthesis offers a more controlled and often higher-yielding alternative to natural product isolation. A common synthetic route involves the Friedel-Crafts alkylation of a benzoic acid derivative.[1]

Experimental Protocol: Friedel-Crafts Alkylation

-

Reactant Preparation: 4-Hydroxybenzoic acid is used as the starting material. The alkylating agent is typically 3-methyl-2-buten-1-ol (prenol) or 3-methylbut-2-en-1-yl bromide.

-

Catalysis: The reaction is catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]

-

Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1] The temperature is carefully controlled, typically between 0°C and 25°C.[1]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is achieved through recrystallization or column chromatography.

Causality and Self-Validation: The Friedel-Crafts alkylation is a well-established method for C-C bond formation on aromatic rings. The use of a Lewis acid catalyst activates the alkylating agent, facilitating the electrophilic aromatic substitution. The regioselectivity of the reaction (alkylation at the 3-position) is directed by the activating hydroxyl group at the 4-position. Purity is confirmed by the analytical techniques described in the following section. Microwave-assisted synthesis can significantly reduce reaction times.[1]

Structural Characterization: A Multi-faceted Analytical Approach

Once isolated or synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides information about the number of different types of carbon atoms in the molecule.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR |

| Chemical Shift (δ) ppm | Description |

| 1.68 (s, 6H) | Two methyl groups of the prenyl moiety.[1] |

| 3.34 (d, J = 7.2 Hz, 2H) | Methylene group of the prenyl moiety.[1] |

| 5.32 (t, J = 7.2 Hz, 1H) | Vinylic proton of the prenyl moiety.[1] |

| 6.87 (d, J = 8.4 Hz, 1H) | Aromatic proton.[1] |

| (Aromatic region) | Other aromatic protons. |

| (Broad singlet) | Carboxylic acid and hydroxyl protons. |

Note: Specific chemical shifts for all aromatic protons and the hydroxyl/carboxylic acid protons should be determined from the actual spectrum and may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl and carboxylic acid) | Broad, ~3300-2500 |

| C=O (carboxylic acid) | ~1700-1680 |

| C=C (aromatic) | ~1600 and ~1450 |

| C-O | ~1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system. The aromatic ring and the conjugated system will give rise to specific absorption maxima.

Caption: A multi-technique workflow for the structural characterization.

Biological Context and Future Directions

The established biological activities of this compound, particularly its role as a cell-cycle inhibitor, provide a strong rationale for its further investigation in oncology drug discovery programs.[2][4] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its suitability as a drug candidate.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the isolation and characterization of this compound. By understanding the principles behind the experimental choices and employing a multi-faceted analytical workflow, researchers can confidently obtain and validate this valuable natural product for further investigation in drug development and other scientific disciplines.

References

-

Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. (2004). PubMed. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid | C12H10O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Cell Cycle Inhibitory Activity of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid From Curvularia Sp. KF119. (2004). PubMed. Retrieved January 13, 2026, from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H14O3 | CID 443852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cell cycle inhibitory activity of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid from Curvularia sp. KF119 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of 3-Prenyl-4-hydroxybenzoic Acid

Abstract

This document provides an in-depth technical guide on the chemical synthesis of 3-prenyl-4-hydroxybenzoic acid, a naturally occurring phenolic compound with notable biological activities, including anti-inflammatory and antioxidant properties[1]. This guide is tailored for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic strategies, with a primary focus on the regioselective Friedel-Crafts prenylation of 4-hydroxybenzoic acid. The narrative emphasizes mechanistic insights, causality behind experimental choices, and self-validating protocols to ensure scientific integrity. Detailed experimental procedures, characterization data, and visual diagrams are provided to facilitate practical application.

Introduction: Significance and Synthetic Challenges

3-Prenyl-4-hydroxybenzoic acid is a member of the prenylated hydroxybenzoic acid family, a class of compounds found in various plant species, such as those from the Piper genus[1][2]. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory effects[1][3][4][5]. The prenyl (or 3-methyl-2-butenyl) group is a key structural motif that often enhances the lipophilicity and biological efficacy of phenolic compounds, facilitating their interaction with cellular membranes and protein targets.

The primary challenge in the synthesis of 3-prenyl-4-hydroxybenzoic acid lies in achieving regioselectivity. The starting material, 4-hydroxybenzoic acid, possesses a phenol ring activated by a hydroxyl group, making it susceptible to electrophilic substitution. However, the incoming electrophile (the prenyl group) can potentially attack multiple positions on the aromatic ring, leading to a mixture of isomers. Furthermore, O-prenylation at the hydroxyl group is a common competing side reaction[6]. Therefore, the choice of synthetic strategy and reaction conditions is critical to selectively favor C-alkylation at the desired C-3 position, ortho to the hydroxyl group.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely employed method for synthesizing 3-prenyl-4-hydroxybenzoic acid is the Friedel-Crafts alkylation of 4-hydroxybenzoic acid with a suitable prenylating agent[7]. This reaction falls under the broad category of electrophilic aromatic substitution.

The Mechanism of Friedel-Crafts Prenylation

The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The catalyst interacts with the prenylating agent, such as prenyl bromide or prenyl alcohol, to generate a prenyl carbocation or a polarized complex that acts as the electrophile[6].

Key Mechanistic Steps:

-

Generation of the Electrophile: The catalyst activates the prenylating agent. For instance, a Lewis acid like BF₃·OEt₂ can coordinate with prenyl alcohol, facilitating the departure of the hydroxyl group to form a resonance-stabilized allylic carbocation.

-

Nucleophilic Attack: The electron-rich phenol ring of 4-hydroxybenzoic acid attacks the electrophilic prenyl carbocation. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the carboxylic acid group, attack is directed to the ortho positions (C-3 and C-5).

-

Regioselectivity (The Ortho vs. Para Challenge): While the para position is sterically blocked, competition between the two ortho positions (C-3 and C-5) can occur. In practice, mono-prenylation is often the major outcome under controlled conditions. The formation of 3,5-diprenylated byproducts can occur with excess prenylating agent[2].

-

Aromatization: A base (which can be the solvent or the counter-ion of the catalyst) removes a proton from the carbon atom that formed the new bond with the prenyl group, restoring the aromaticity of the ring.

A significant competing reaction is O-alkylation, where the phenoxide ion attacks the electrophile, forming a prenyl ether. This is often favored under basic conditions[6]. Acidic conditions, conversely, tend to favor C-alkylation[6].

Detailed Experimental Protocol

This protocol is a synthesized representation based on common methodologies for Friedel-Crafts prenylation of phenols[6].

Materials and Reagents

-

4-Hydroxybenzoic acid (99%)

-

Prenyl alcohol (3-methyl-2-buten-1-ol) (98%)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (1.0 eq) and prenyl alcohol (1.2 eq) in anhydrous dichloromethane.

-

Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise over 15 minutes. The choice of a non-protic Lewis acid like BF₃·OEt₂ helps to minimize side reactions and favors C-alkylation[6].

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure 3-prenyl-4-hydroxybenzoic acid.

Characterization and Data Analysis

The identity and purity of the synthesized 3-prenyl-4-hydroxybenzoic acid must be confirmed through spectroscopic analysis.

Spectroscopic Data

The following table summarizes the expected characterization data for the target compound. Actual shifts may vary slightly depending on the solvent used[8].

| Analysis Technique | Expected Data / Observation |

| ¹H NMR (in CD₃OD) | δ (ppm): 7.8 (d, 1H, Ar-H), 7.7 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 5.3 (t, 1H, -CH=), 3.3 (d, 2H, Ar-CH₂-), 1.8 (s, 3H, -C(CH₃)=), 1.7 (s, 3H, -C(CH₃)=). |

| ¹³C NMR (in CD₃OD) | δ (ppm): ~170 (C=O), ~160 (C-OH), ~135-115 (Aromatic & Olefinic C), ~29 (Ar-CH₂-), ~26 (-C(CH₃)=), ~18 (-C(CH₃)=).[8] |

| Mass Spectrometry | Exact Mass: 206.0943 g/mol .[8] Molecular Formula: C₁₂H₁₄O₃. |

| Appearance | Typically a white or off-white solid. |

Alternative Synthetic Approaches

While Friedel-Crafts alkylation is the most common method, other strategies exist, although they may be more complex or less atom-economical.

-

Enzymatic Prenylation: Biocatalytic methods using prenyltransferase enzymes, such as NphB, offer high regioselectivity under mild reaction conditions[7][9]. These methods are gaining attention as green chemistry alternatives, though they may require specialized enzyme production and optimization[7].

-

Multi-step Synthesis: More complex routes may involve protecting the phenolic hydroxyl group, performing a directed ortho-metalation followed by reaction with a prenyl electrophile, and subsequent deprotection. While offering excellent control, these multi-step sequences often result in lower overall yields[6].

Conclusion

The synthesis of 3-prenyl-4-hydroxybenzoic acid is a valuable process for obtaining a biologically active natural product. The direct Friedel-Crafts prenylation of 4-hydroxybenzoic acid under acidic conditions remains the most practical and efficient laboratory-scale method. Careful control of stoichiometry, temperature, and the choice of catalyst are paramount to maximizing the yield of the desired C-3 alkylated product and minimizing the formation of O-alkylated and di-alkylated side products. The protocol and characterization data provided in this guide serve as a robust starting point for researchers aiming to synthesize and study this important molecule.

References

-

Tamayo-Castillo, G., et al. (2022). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. Phytochemistry Letters, 47, 28-33. Available from: [Link]

-

Baran, P. S., & Maimone, T. J. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. Available from: [Link]

-

Supporting Information for a related synthesis. (n.d.). While not a direct synthesis of the target molecule, this document provides examples of NMR data for similar benzoic acid derivatives. Available from: [Link]

-

Orjala, J., et al. (1993). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Journal of Natural Products, 56(4), 581-589. Available from: [Link]

-

Wang, D., et al. (2022). Catalytic prenylation and reverse prenylation of aromatics. Trends in Chemistry, 4(1), 1-3. Available from: [Link]

-

Jaidee, W., et al. (2020). Nematicidal activity of 3,4-Dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark against Meloidogyne incognita. ResearchGate. Available from: [Link]

-

SpectraBase. (n.d.). 4-HYDROXY-3-PRENYLBENZOIC-ACID. Wiley. Available from: [Link]

-

Ryan, K. S., & Wellington, K. D. (2018). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 10(12), 2566-2578. Available from: [Link]

-

Gao, X., et al. (2012). Catalytic Mechanism of Aromatic Prenylation by NphB. Journal of the American Chemical Society, 134(7), 3499-3511. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum for 4-Hydroxybenzoic acid. Available from: [Link]

-

Kumar, S., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1091. Available from: [Link]

-

PubChem. (n.d.). 3-Hexaprenyl-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Jain, P., & Sharma, H. P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3771-3779. Available from: [Link]

-

Doc G. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Available from: [Link]

-

Sharma, H. P., & Jain, P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. Available from: [Link]

-

ResearchGate. (2015, February 5). Can anyone offer me a reasonable mechanism for the following reaction? Available from: [Link]

-

Zhang, H., et al. (n.d.). Supplementary data for A search for BACE inhibitors reveals new biosynthetically related pyrrolidones, furanones and pyrroles from a southern Australian marine sponge, Ianthella sp. The Royal Society of Chemistry. Available from: [Link]

-

Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948. Available from: [Link]

-

Stompor, M., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 23(19), 11689. Available from: [Link]

-

ResearchGate. (2016, August 10). Selective Prenylation of Protected Phenols for Synthesis of Pawhuskin A Analogues. Available from: [Link]

-

Kim, H., & Lee, H. (2024). Friedel–Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry, 22(15), 2893-2903. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Catalytic Mechanism of Aromatic Prenylation by NphB - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid.

An In-depth Technical Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid

Introduction

This compound, also known as 4-hydroxy-3-prenylbenzoic acid, is a phenolic acid derivative of significant interest in medicinal chemistry and natural product research.[1] Its structure comprises a 4-hydroxybenzoic acid core substituted at the 3-position with a prenyl (or 3-methylbut-2-en-1-yl) group. This prenyl moiety is crucial, often enhancing biological activity and modifying the pharmacokinetic profile of the parent molecule. The compound serves as a valuable intermediate and building block in organic synthesis for the development of more complex molecules, including analogs of naturally occurring compounds and novel pharmaceutical agents.[1] It has been identified as a plant metabolite and has been reported in various organisms, including the fungus Curvularia fallax and the plant Anodendron affine.[2] Research has highlighted its potential biological activities, including antimicrobial effects and cell-cycle inhibition, making it a target for further investigation in drug development.[1]

Chemical Structure and Identifiers

The unique arrangement of a hydrophilic benzoic acid and a lipophilic prenyl chain confers distinct physicochemical properties to the molecule.

Figure 1: Chemical structure of the compound.

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid[2] |

| Synonyms | 4-hydroxy-3-prenylbenzoic acid, 3-dimethylallyl-4-hydroxybenzoic acid[2] |

| CAS Number | 1138-41-6 |

| Molecular Formula | C₁₂H₁₄O₃[2] |

| Molecular Weight | 206.24 g/mol [2] |

| InChI | InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)[2] |

| InChIKey | LBSJJNAMGVDGCU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are fundamental for applications in drug development, influencing factors such as formulation, administration route, and bioavailability.

| Property | Value | Source |

| Appearance | White powder | [3] |

| Melting Point | 99 °C | |

| XLogP3-AA (cLogP) | 3.2 | [2] |

| Storage Temperature | 2-8°C | [3] |

The calculated LogP value of 3.2 indicates significant lipophilicity, primarily due to the prenyl side chain.[2] This contrasts with non-prenylated analogs like vanillic acid, which are more water-soluble.[1] This property is critical for membrane permeability and interaction with biological targets.

Chemical Properties and Reactivity

This compound is a versatile precursor in organic synthesis.[1] Its structure features several reactive sites: the carboxylic acid, the phenolic hydroxyl group, the aromatic ring, and the double bond of the prenyl group. This allows for a wide range of functionalization reactions, including oxidation, reduction, and substitution.[1]

The most common synthetic route to this compound is the Friedel-Crafts alkylation of 4-hydroxybenzoic acid. This reaction involves the electrophilic substitution of a proton on the aromatic ring with the prenyl group, typically from 3-methyl-2-buten-1-ol (prenol), catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] Precise control of reaction conditions is necessary to optimize yield and prevent side reactions like polymerization of the prenyl group.[1]

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

| Spectroscopic Technique | Observation |

| Mass Spectrometry (MS) | LC-MS analysis typically shows a precursor ion [M-H]⁻ at m/z 205.087 in negative ion mode.[2] Key fragment ions observed include m/z 161.096, corresponding to the loss of the C₃H₇ side-chain fragment.[2] |

| ¹³C NMR Spectroscopy | Data is available in spectral databases like SpectraBase, allowing for the confirmation of the carbon skeleton.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, which would show characteristic absorptions for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C=C stretching from the aromatic ring and prenyl group.[2] |

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Alkylation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Causality: The Friedel-Crafts alkylation is the method of choice for introducing the prenyl group onto the electron-rich phenolic ring. 4-Hydroxybenzoic acid is activated by the hydroxyl group, directing the incoming electrophile (the prenyl carbocation generated from prenol and the Lewis acid) to the ortho position (position 3). Dichloromethane is used as a non-reactive solvent. The reaction is run under an inert atmosphere at controlled temperatures to prevent oxidation and unwanted side reactions.[1]

Methodology:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add anhydrous AlCl₃ (10–15 mol%) portion-wise with stirring.

-

Reactant Addition: Dissolve 4-hydroxybenzoic acid (1.0 eq) and 3-methyl-2-buten-1-ol (1.1 eq) in DCM and add the solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly quench the reaction by pouring it into a beaker of ice-cold dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Figure 2: Workflow for synthesis via Friedel-Crafts alkylation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Self-Validation: HPLC is a self-validating system for purity assessment. A single, sharp, symmetrical peak at the expected retention time under validated conditions provides high confidence in the sample's identity and purity. The use of a photodiode array (PDA) detector further validates the peak by providing a UV spectrum that can be compared to a reference standard.

Methodology:

-

Standard Preparation: Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL. Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from 95% A to 5% A over 20 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.[1]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Figure 3: Workflow for HPLC purity verification.

Safety and Handling

For research purposes only. Not for human or veterinary use.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a compound with significant potential, bridging natural product chemistry and synthetic drug development. Its distinct physicochemical properties, governed by the interplay of its polar benzoic acid head and nonpolar prenyl tail, make it a fascinating subject for study. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize this molecule with high purity, enabling further exploration of its chemical reactivity and biological activity.

References

- This compound - Benchchem. (n.d.).

- This compound - Biosynth. (n.d.).

- This compound | C12H14O3 | CID 443852 - PubChem. (n.d.).

- This compound CAS NO.1138-41-6. (n.d.).

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (n.d.).

Sources

The Core Mechanism of 3-Prenyl-4-Hydroxybenzoic Acid: A Technical Guide for Drug Discovery and Development

Abstract

3-Prenyl-4-hydroxybenzoic acid, a naturally occurring prenylated phenolic compound, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action underlying its observed antioxidant, anti-inflammatory, and potential anti-cancer and neuroprotective effects. By synthesizing current scientific evidence, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular targets and signaling pathways modulated by this compound. This guide delves into the causality behind experimental approaches used to elucidate its bioactivity and provides detailed protocols for key assays.

Introduction: The Therapeutic Potential of Prenylated Phenolics

Phenolic compounds are a well-established class of secondary metabolites in plants, recognized for their broad spectrum of health-promoting properties. The addition of a lipophilic prenyl group to the phenolic backbone, as seen in 3-prenyl-4-hydroxybenzoic acid, can significantly enhance its bioavailability and biological efficacy. This structural modification often leads to improved interaction with cellular membranes and molecular targets, potentiating its pharmacological effects. While research on p-hydroxybenzoic acid and its derivatives has highlighted their antioxidant and anti-inflammatory capabilities, the specific mechanistic details of the prenylated forms are a burgeoning area of investigation. This guide focuses on elucidating the current understanding of 3-prenyl-4-hydroxybenzoic acid's mechanism of action, with a focus on its potential as a lead compound in drug discovery.

Antioxidant Mechanism: A Two-Pronged Approach

The antioxidant activity of 3-prenyl-4-hydroxybenzoic acid is a cornerstone of its therapeutic potential, contributing to its effects in a variety of disease models. The mechanism is twofold, involving both direct radical scavenging and the modulation of cellular antioxidant pathways.

Direct Radical Scavenging

The phenolic hydroxyl group on the aromatic ring of 3-prenyl-4-hydroxybenzoic acid can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The prenyl group, with its electron-donating nature, can further stabilize the resulting phenoxyl radical, enhancing its scavenging efficiency.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the direct radical scavenging capacity of a compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve 3-prenyl-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. Include a control with the solvent only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, there is evidence to suggest that phenolic compounds can upregulate endogenous antioxidant defense mechanisms. This is often achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for 3-prenyl-4-hydroxybenzoic acid is still emerging, it is a plausible mechanism given its structural similarity to other Nrf2-activating phenolics.

Diagram of the Proposed Nrf2 Activation Pathway

Caption: Proposed Nrf2 activation by 3-prenyl-4-hydroxybenzoic acid.

Anti-Inflammatory Mechanism: Targeting Key Signaling Cascades

The anti-inflammatory properties of 3-prenyl-4-hydroxybenzoic acid are a significant area of its therapeutic potential. Evidence suggests that its primary mechanism is not the direct inhibition of inflammatory enzymes, but rather the modulation of upstream signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of Nitric Oxide Production and Pro-Inflammatory Gene Expression

Studies on prenylated hydroxybenzoic acids isolated from Piper garagaranum have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] Importantly, this effect was not due to the direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[1] Instead, these compounds were found to downregulate the mRNA expression of several pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and various chemokines.[1] This indicates that 3-prenyl-4-hydroxybenzoic acid likely acts on signaling pathways that control the transcription of these inflammatory mediators.

| Compound | IC50 for NO Production Inhibition (µM) [1] | Cytotoxicity (IC50 in µM) [1] |

| Prenylated Hydroxybenzoic Acid 1 | 18 ± 3 | > 50 |

| Prenylated Hydroxybenzoic Acid 2 | 26 ± 5 | > 50 |

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of 3-prenyl-4-hydroxybenzoic acid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Proposed Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of iNOS, TNF-α, and IL-1β. Based on the observed downregulation of these genes, it is highly probable that 3-prenyl-4-hydroxybenzoic acid inhibits the NF-κB signaling cascade. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription. It is hypothesized that 3-prenyl-4-hydroxybenzoic acid interferes with this process, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and degradation.

Diagram of the Proposed NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB pathway by 3-prenyl-4-hydroxybenzoic acid.

Experimental Protocol: Western Blot for NF-κB Activation

This protocol allows for the detection of phosphorylated IκBα and p65, key indicators of NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with 3-prenyl-4-hydroxybenzoic acid and/or LPS as described previously.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Potential Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. While direct studies on 3-prenyl-4-hydroxybenzoic acid are lacking, other phenolic compounds have been shown to modulate these pathways. It is plausible that 3-prenyl-4-hydroxybenzoic acid could inhibit the phosphorylation of key MAPK proteins, thereby contributing to its anti-inflammatory effects. Further research is warranted to confirm this aspect of its mechanism.

Emerging Areas of Investigation: Anti-Cancer and Neuroprotective Effects

The antioxidant and anti-inflammatory properties of 3-prenyl-4-hydroxybenzoic acid provide a strong rationale for its investigation in other therapeutic areas.

-

Anti-Cancer: By mitigating chronic inflammation and oxidative stress, two key drivers of tumorigenesis, 3-prenyl-4-hydroxybenzoic acid may possess anti-cancer properties. Furthermore, its potential to modulate signaling pathways like NF-κB and MAPK, which are often dysregulated in cancer, suggests it could inhibit cancer cell proliferation and survival.

-

Neuroprotection: Neuroinflammation and oxidative stress are central to the pathogenesis of neurodegenerative diseases. The ability of 3-prenyl-4-hydroxybenzoic acid to suppress these processes suggests it may have neuroprotective effects. Its lipophilic nature, enhanced by the prenyl group, may also facilitate its crossing of the blood-brain barrier.

Conclusion and Future Directions

3-Prenyl-4-hydroxybenzoic acid is a promising natural compound with a multifaceted mechanism of action. Its potent antioxidant and anti-inflammatory effects appear to be mediated primarily through the downregulation of pro-inflammatory gene expression, likely via the inhibition of the NF-κB signaling pathway. While direct evidence for its modulation of the MAPK pathway and its specific molecular targets is still needed, the existing data provides a solid foundation for its further development as a therapeutic agent.

Future research should focus on:

-

Direct Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of 3-prenyl-4-hydroxybenzoic acid.

-

In-depth Signaling Studies: Comprehensive analysis of the effects of 3-prenyl-4-hydroxybenzoic acid on the phosphorylation status of all key components of the NF-κB and MAPK pathways.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of 3-prenyl-4-hydroxybenzoic acid in animal models of inflammatory diseases, cancer, and neurodegeneration.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of 3-prenyl-4-hydroxybenzoic acid to optimize its potency and selectivity.

This in-depth technical guide provides a framework for understanding the core mechanism of action of 3-prenyl-4-hydroxybenzoic acid, highlighting its potential as a valuable lead compound for the development of novel therapeutics.

References

- Sáenz-Castillo, A., et al. (2022). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. [Journal Name, Volume(Issue), Pages]. (Please note: The full citation for this reference was not available in the provided search results).

Sources

A Comprehensive Spectroscopic Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (CAS: 1138-41-6). As a key intermediate in organic synthesis and a member of the biologically relevant class of prenylated phenolic acids, unambiguous structural characterization is paramount.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed interpretation of the compound's spectral fingerprint. We will explore the causality behind experimental choices, present self-validating protocols, and ground all interpretations in authoritative spectroscopic principles.

Introduction: The Significance of a Prenylated Phenolic Acid

This compound, also known as 4-hydroxy-3-prenylbenzoic acid, is a specialized derivative of p-hydroxybenzoic acid.[2] Its structure is characterized by a benzoic acid core functionalized with both a hydroxyl group and a C5 isoprenoid unit (a prenyl group).[1] This combination of a phenolic acid and a lipophilic prenyl chain is a common motif in natural products and is often associated with enhanced biological activity, including antimicrobial properties.[1]

Accurate structural elucidation is the foundation of chemical research and development. For a molecule like this, with multiple functional groups and isomeric possibilities, a multi-technique spectroscopic approach is essential. This guide synthesizes mass spectrometry, which reveals the molecular weight and fragmentation patterns, with ¹H and ¹³C NMR, which provides a detailed map of the carbon-hydrogen framework.

Compound Profile:

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structural components through controlled fragmentation. For a polar, acidic molecule like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice, typically operated in negative ion mode to facilitate the deprotonation of the acidic carboxylic acid and phenolic hydroxyl groups.

Data Summary

The following data was aggregated from the MassBank of North America (MoNA) database, acquired via LC-MS in negative ion mode.[2]

| m/z (Daltons) | Ion Formula | Description | Relative Abundance |

| 205.0870 | [C₁₂H₁₃O₃]⁻ | Pseudomolecular Ion [M-H]⁻ | 35.7% |

| 161.0961 | [C₁₀H₁₃O₂]⁻ | [M-H - C₃H₆]⁻ (Loss of Propene) | 100% (Base Peak) |

| 106.0411 | [C₇H₆O]⁻ | Further fragmentation | 96.9% |

Interpretation of the Fragmentation Pathway

The mass spectrum provides clear evidence for the compound's structure.

-

Pseudomolecular Ion ([M-H]⁻): The ion observed at m/z 205.0870 corresponds to the intact molecule after losing a single proton. This confirms the molecular weight of 206.24 g/mol . The negative charge is stabilized by resonance across the carboxylate and phenoxide groups.

-

Base Peak (m/z 161.0961): The most abundant ion, or base peak, is observed at m/z 161.0961 . This corresponds to a mass loss of 44.03 Da from the parent ion, which is consistent with the neutral loss of a C₃H₆ (propene) fragment. This fragmentation is characteristic of the prenyl moiety and is proposed to occur via a retro-ene type rearrangement, a common pathway for such structures.[3] This fragmentation is a highly diagnostic feature for the presence and location of the prenyl group.